molecular formula C15H13ClN2O3 B13881918 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid

2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid

Cat. No.: B13881918
M. Wt: 304.73 g/mol
InChI Key: QKIAYOOFQUICAJ-UHFFFAOYSA-N
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Description

2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a chlorobenzamido group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Chlorobenzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form the chlorobenzamido intermediate.

    Coupling with Pyridine Derivative: The chlorobenzamido intermediate is then coupled with a pyridine derivative under suitable conditions to form the desired product.

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorobenzamido group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: This compound is structurally similar but lacks the chlorobenzamido group.

    4-Pyridinepropionic acid: Another similar compound with a different substitution pattern on the pyridine ring.

    3-Phosphonopropionic acid: This compound contains a phosphonic acid group instead of the propanoic acid moiety.

Uniqueness

2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is unique due to the presence of the chlorobenzamido group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-[6-[(4-chlorobenzoyl)amino]pyridin-3-yl]propanoic acid

InChI

InChI=1S/C15H13ClN2O3/c1-9(15(20)21)11-4-7-13(17-8-11)18-14(19)10-2-5-12(16)6-3-10/h2-9H,1H3,(H,20,21)(H,17,18,19)

InChI Key

QKIAYOOFQUICAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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